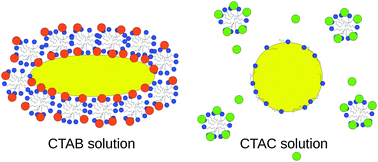The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
Physical Chemistry Chemical Physics Pub Date: 2016-04-08 DOI: 10.1039/C6CP01076H
Abstract
We provide a microscopic view of the role of halides in controlling the anisotropic growth of gold nanorods through a combined computational and experimental study. Atomistic molecular dynamics simulations unveil that Br− adsorption is not only responsible for surface passivation, but also acts as the driving force for CTAB micelle adsorption and stabilization on the gold surface in a facet-dependent way. The partial replacement of Br− by Cl− decreases the difference between facets and the surfactant density. Finally, in the CTAC solution, no halides or micellar structures protect the gold surface and further gold reduction should be uniformly possible. Experimentally observed nanoparticle's growth in different CTAB/CTAC mixtures is more uniform and faster as the amount of Cl− increases, confirming the picture from the simulations. In addition, the surfactant layer thickness measured on nanorods exposed to CTAB and CTAC quantitatively agrees with the simulation results.


Recommended Literature
- [1] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [2] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [3] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [4] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition
- [5] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [6] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [7] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [8] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [9] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [10] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 13490-74-9
-
CAS no.: 19542-54-2









